Isrib

Stereochemistry Integrated Stress Response eIF2B Activation

ISRIB (trans-ISRIB, CAS 1597403-47-8) is the reference eIF2B activator for integrated stress response (ISR) research. It acts downstream of eIF2α phosphorylation—stabilizing active eIF2B dimers to restore translation without suppressing upstream PERK kinase activity. The trans-isomer is 100-fold more potent than cis-ISRIB (IC50 5 nM vs. 600 nM). BBB-penetrant: 2.5 mg/kg i.p. yields brain Cmax >40-fold above cellular IC50. Reverses working memory deficits in TBI/concussion models and normalizes cortical dendritic spine dynamics. At 200-500 nM, selectively blocks ATF4 while preserving eIF2α phosphorylation. Benchmark for ALS, VWMD, Alzheimer's programs. ATF4 inhibition IC50: 67.90 nM.

Molecular Formula C22H24Cl2N2O4
Molecular Weight 451.34
CAS No. 1597403-47-8; 548470-11-7
Cat. No. B2707336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsrib
CAS1597403-47-8; 548470-11-7
Molecular FormulaC22H24Cl2N2O4
Molecular Weight451.34
Structural Identifiers
SMILESC1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
InChIKeyHJGMCDHQPXTGAV-IYARVYRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ISRIB (trans-ISRIB) CAS 1597403-47-8: A Stereospecific eIF2B Activator for Integrated Stress Response (ISR) Research and Preclinical Neuroprotection Studies


ISRIB (trans-ISRIB), CAS 1597403-47-8, is a bis-O-arylglycolamide small molecule that functions as a stereospecific activator of eukaryotic initiation factor 2B (eIF2B), antagonizing the integrated stress response (ISR) by rendering cells insensitive to the inhibitory effects of eIF2α phosphorylation [1]. Unlike direct PERK kinase inhibitors, ISRIB acts downstream of eIF2α phosphorylation by stabilizing the active dimeric form of eIF2B, thereby restoring global protein synthesis without broadly suppressing the upstream stress-sensing kinase activity [2]. The compound exhibits robust blood-brain barrier (BBB) penetration and demonstrates cognitive-enhancing and neuroprotective effects in multiple preclinical models .

Why ISRIB (trans-ISRIB) Cannot Be Substituted with Generic ISR/PERK Inhibitors: Stereochemical and Mechanistic Differentiation


Generic substitution among ISR-pathway modulators is not feasible due to critical differences in stereochemistry, mechanism of action, and downstream biological consequences. The cis-isomer of ISRIB exhibits 100-fold lower potency (IC50 = 600 nM versus 5 nM for trans-ISRIB), demonstrating that stereochemistry at the cyclohexane core is essential for high-affinity target engagement [1]. Furthermore, PERK kinase inhibitors such as GSK2606414 (IC50 = 0.4 nM) block eIF2α phosphorylation directly at the kinase level, whereas ISRIB preserves upstream stress-sensing while selectively restoring translation downstream, thereby avoiding global suppression of PERK-mediated signaling that may be required for adaptive cellular responses [2]. Alternative eIF2B activators such as 2BAct (EC50 = 33 nM) and novel oxadiazole-containing analogs exhibit distinct potency, pharmacokinetic, and BBB penetration profiles that preclude direct interchangeability in experimental protocols .

Quantitative Differentiation Evidence for ISRIB (trans-ISRIB) Procurement Decisions


Stereospecific Potency: trans-ISRIB Exhibits 100-Fold Higher Activity than cis-ISRIB in Cellular Assays

trans-ISRIB demonstrates a 100-fold greater potency compared to its cis-isomer in inhibiting PERK-mediated signaling. This stereospecificity confirms that the trans-configuration of the cyclohexane core is essential for high-affinity binding to the eIF2B protein-protein interface [1].

Stereochemistry Integrated Stress Response eIF2B Activation

Mechanistic Distinction: ISRIB Blocks ATF4 Upregulation Downstream of eIF2α Phosphorylation, Unlike PERK Kinase Inhibitors

In THP1 cells treated with thapsigargin (ER stress inducer), ISRIB (500 nM) blocks ATF4 upregulation without reducing eIF2α phosphorylation, whereas the PERK kinase inhibitor GSK2606414 (500 nM) blocks both eIF2α phosphorylation and ATF4 upregulation [1]. This demonstrates that ISRIB acts downstream of the phosphorylation event, preserving upstream stress-sensing while selectively restoring translation.

Mechanism of Action ATF4 PERK Pathway Selectivity

In Vivo BBB Penetration and Brain Exposure: ISRIB Achieves Brain Concentrations Exceeding Cellular IC50

Following a single intraperitoneal injection (2.5 mg/kg) in mice, ISRIB achieves a plasma Cmax of approximately 180 ng/mL and a brain Cmax of approximately 100 ng/mL, with both plasma and brain Tmax occurring at 6 hours . The detected brain ISRIB concentrations are several-fold higher than its cellular IC50 of 5 nM, confirming pharmacologically relevant CNS exposure [1].

Pharmacokinetics Blood-Brain Barrier CNS Penetration In Vivo

In Vivo Cognitive Enhancement: ISRIB Significantly Improves Hippocampus-Dependent Learning in Morris Water Maze

Chronic administration of ISRIB (0.25 mg/kg/day, i.p.) significantly enhances hippocampus-dependent spatial learning in mice subjected to the Morris water maze, a standard assay for cognitive function . Additionally, single intra-amygdala administration (25 ng/0.5 µL) in rats immediately following auditory fear conditioning enhances long-term conditioned response (33% response above basal at 24 h versus 22% in vehicle controls), while short-term memory remains unaffected .

Cognitive Enhancement Memory Morris Water Maze In Vivo Efficacy

Potency Benchmarking Against Novel eIF2B Activators: ISRIB Remains the Reference Standard for ATF4 Inhibition

In a head-to-head comparison of novel oxadiazole-containing eIF2B activators, ISRIB exhibited an IC50 of 67.90 nM for ATF4 expression inhibition in thapsigargin-stimulated HeLa cells. While compounds 21 and 29 demonstrated greater potency (IC50 = 32.43 nM and 47.71 nM, respectively), ISRIB remains the reference standard against which new chemical entities are benchmarked, with well-characterized pharmacokinetics and in vivo validation [1]. Additionally, earlier SAR studies produced ISRIB analogs with improved EC50 values down to 600 pM in cell culture, highlighting the compound class's potential but also underscoring that ISRIB itself remains the most extensively validated tool compound [2].

eIF2B Activators ATF4 Potency Comparison SAR

Therapeutic Rescue in Traumatic Brain Injury: ISRIB Reverses Working Memory Deficits and Cortical Spine Dynamics

In a mouse model of concussive injury, brief pharmacological treatment with ISRIB entirely reversed aberrant changes in dendritic spine dynamics in the parietal cortex while rescuing working memory deficits [1]. Similarly, in a zebrafish TBI model, ISRIB administration post-injury markedly reduced behavioral deficits (diminished memory and social behavior) and modulated brain gene expression, rescuing TBI-activated pathways related to inflammation and brain cell development [2].

Traumatic Brain Injury Neuroprotection Dendritic Spines Working Memory

Optimal Application Scenarios for ISRIB (trans-ISRIB) Based on Quantitative Evidence


Preclinical Traumatic Brain Injury and Concussion Research

ISRIB is optimally applied in rodent and zebrafish models of traumatic brain injury (TBI) and concussion, where it has been demonstrated to reverse working memory deficits and normalize cortical dendritic spine dynamics [1]. Dosing at 2.5 mg/kg i.p. achieves therapeutically relevant brain concentrations (Cmax ≈ 100 ng/mL) that exceed the cellular IC50 by >40-fold .

Mechanistic Studies of the Integrated Stress Response (ISR) Downstream of eIF2α Phosphorylation

For researchers seeking to dissect ISR signaling without globally suppressing PERK kinase activity, ISRIB is the tool compound of choice. At 200-500 nM in cell culture, it selectively blocks ATF4 upregulation while preserving eIF2α phosphorylation, enabling study of translation restoration independent of upstream stress-sensing [2].

Cognitive Enhancement and Memory Consolidation Studies

ISRIB significantly enhances hippocampus-dependent spatial learning at 0.25 mg/kg/day i.p. in mice and improves long-term fear-associated memory consolidation in rats (25 ng intra-amygdala) . This application is relevant for research into age-related cognitive decline, neurodegenerative disease models, and the role of the ISR in synaptic plasticity.

Neurodegenerative Disease Model Validation and Drug Discovery Benchmarking

ISRIB serves as the reference standard eIF2B activator in drug discovery programs targeting ALS, vanishing white matter disease, and Alzheimer's disease [3]. With an ATF4 inhibition IC50 of 67.90 nM in HeLa cells, it provides a well-characterized benchmark for evaluating novel eIF2B activators and chemical probes [4].

Quote Request

Request a Quote for Isrib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.